molecular formula C29H40FN7O3 B10786165 4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B10786165
M. Wt: 553.7 g/mol
InChI Key: QEIJYXMTALGXJH-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPKI-25 is a compound known for its potent kinase inhibitory activity. It is part of a chemogenomic set of protein kinase inhibitors used in studying kinase biology. This compound has shown significant potential in inhibiting specific kinases, making it a valuable tool in biochemical research and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPKI-25 involves a series of chemical reactions, including phosphorylation and cyclization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation of kinase inhibitors like TPKI-25 typically involves the use of high-purity reagents and controlled reaction environments to ensure the specificity and potency of the final product .

Industrial Production Methods

Industrial production of TPKI-25 would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process would include multiple purification steps to isolate the compound in its pure form, ensuring its efficacy and safety for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

TPKI-25 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving TPKI-25 include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of TPKI-25 .

Scientific Research Applications

TPKI-25 has a wide range of applications in scientific research, including:

Mechanism of Action

TPKI-25 exerts its effects by inhibiting specific protein kinases. It binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to substrate proteins. This inhibition disrupts the signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of TPKI-25 include various kinases involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to TPKI-25 include:

    TPKI-24: Another kinase inhibitor with similar inhibitory activity.

    TPKI-26: Known for its potent kinase inhibition.

    GSK461364: A kinase inhibitor with a different target specificity.

    GSK579289A: Another kinase inhibitor with unique properties.

Uniqueness of TPKI-25

TPKI-25 is unique due to its high selectivity and potency in inhibiting specific kinases. Unlike some other kinase inhibitors, TPKI-25 has a narrow spectrum of activity, making it a valuable tool for studying specific kinase functions without off-target effects. This selectivity enhances its utility in both research and potential therapeutic applications .

Properties

Molecular Formula

C29H40FN7O3

Molecular Weight

553.7 g/mol

IUPAC Name

4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C29H40FN7O3/c1-5-29(30)18-37(21-8-6-7-9-21)25-23(36(3)27(29)39)17-31-28(34-25)33-22-11-10-19(16-24(22)40-4)26(38)32-20-12-14-35(2)15-13-20/h10-11,16-17,20-21H,5-9,12-15,18H2,1-4H3,(H,32,38)(H,31,33,34)/t29-/m1/s1

InChI Key

QEIJYXMTALGXJH-GDLZYMKVSA-N

Isomeric SMILES

CC[C@]1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F

Canonical SMILES

CCC1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.